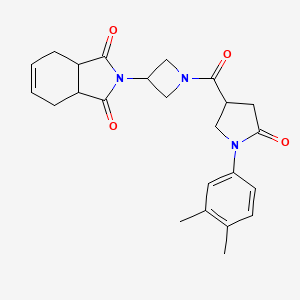

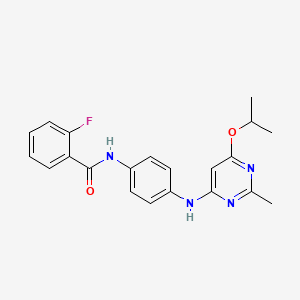

![molecular formula C14H13ClN4O2S B2702328 8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 443737-40-4](/img/structure/B2702328.png)

8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound that belongs to the class of purine analogs. It is commonly referred to as clofarabine and is used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Clofarabine is a prodrug that gets activated by dephosphorylation in vivo, and its mechanism of action involves the inhibition of DNA synthesis and repair.

Scientific Research Applications

Reactivity and Properties

A study by Bergmann, Rahat, and Tamir (1974) delved into the reactivity of methylthiopurin-8-ones, highlighting the transformation of these compounds into corresponding sulphones under specific conditions. Their research indicated that a methylsulphonyl substituent affects the basicity and acid strength of purines, with implications for their chemical behavior and potential applications in designing compounds with desired properties (Bergmann, Rahat, & Tamir, 1974).

Synthesis and Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) synthesized and evaluated 8-aminoalkyl derivatives of purine-2,6-dione for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential psychotropic activities. This study underscores the flexibility of purine derivatives in drug design, particularly in targeting multiple receptors related to neurological disorders (Chłoń-Rzepa et al., 2013).

Antitumor Activity and Vascular Relaxing Effects

Ueda et al. (1987) focused on the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, evaluating their antitumor activity and vascular relaxing effects. Their findings highlight the potential of purine derivatives in developing therapeutic agents with specific biological activities (Ueda et al., 1987).

Molecular Interactions and Binding Studies

Another aspect of research focuses on the structural analysis and interaction patterns of methylxanthines, including caffeine and its metabolites. A study by Latosinska et al. (2014) utilized NMR-NQR double resonance and DFT calculations to explore the interaction patterns in polymorphs of methylxanthines, shedding light on their potential therapeutic applications and mechanisms of action (Latosinska et al., 2014).

properties

IUPAC Name |

8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)22-7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCASLCJLOBMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

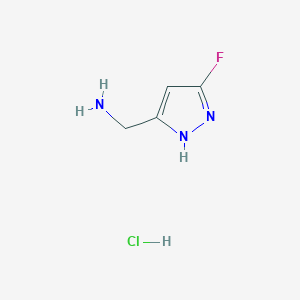

![N-(3-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2702248.png)

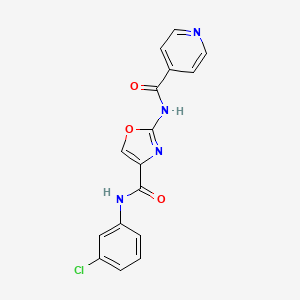

![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)

![N-(4-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702254.png)

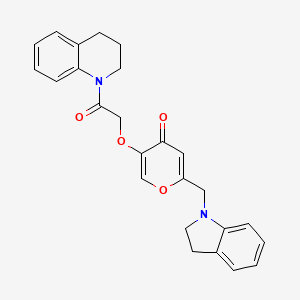

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)

![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)